3-Bromo-2,5-difluoroiodobenzene
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Overview
Description
3-Bromo-2,5-difluoroiodobenzene is an organic compound with the molecular formula C6H2BrF2I. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-difluoroiodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of a benzene derivative. For instance, starting with a difluorobenzene, bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Following bromination, iodination can be achieved using iodine or an iodinating reagent such as iodine monochloride (ICl) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-difluoroiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2,5-difluoroiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluoroiodobenzene involves its reactivity towards various chemical reagents. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis. The compound can undergo halogen exchange, coupling, and substitution reactions, facilitating the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroiodobenzene: Similar in structure but lacks the bromine atom.
2,4-Dibromo-1,3-difluorobenzene: Contains two bromine atoms instead of one.
2-Bromo-4,5-difluoroiodobenzene: Differently substituted isomer with bromine and fluorine atoms in different positions.
Uniqueness
3-Bromo-2,5-difluoroiodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and iodine atoms allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-bromo-2,5-difluoro-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTWHBKNARSRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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